molecular formula C16H15ClINO2 B4593702 3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide

3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B4593702
M. Wt: 415.65 g/mol
InChI Key: VKPVVIIRRMCPAA-UHFFFAOYSA-N
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Description

3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of chloro, iodo, dimethylphenyl, and methoxybenzamide functional groups

Scientific Research Applications

3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their subsequent reactions under specific conditions to yield the final product. Common synthetic routes include:

    Halogenation: Introduction of chlorine and iodine atoms into the aromatic ring.

    Amidation: Formation of the amide bond between the amine and carboxylic acid derivatives.

    Methoxylation: Introduction of the methoxy group into the benzene ring.

Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide can be compared with similar compounds, such as:

  • 3-chloro-N-(4-iodo-2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide
  • N-(4-iodo-2,5-dimethylphenyl)nicotinamide

These compounds share similar structural features but differ in their specific functional groups and overall chemical properties

Properties

IUPAC Name

3-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-9-7-14(10(2)6-13(9)18)19-16(20)11-4-5-15(21-3)12(17)8-11/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPVVIIRRMCPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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